2-{[4-Hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone
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Description
2-{[4-Hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone is a useful research compound. Its molecular formula is C14H11F3N2O3S and its molecular weight is 344.31. The purity is usually 95%.
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Biological Activity
The compound 2-{[4-Hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone (CAS Number: 899990-88-6) is a pyrimidine derivative notable for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C14H11F3N2O3S, with a molecular weight of 344.31 g/mol. The trifluoromethyl group and the hydroxyl substitution on the pyrimidine ring are significant for its biological properties.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing multiple pharmacological effects:
- Antioxidant Activity : The compound demonstrates significant antioxidant properties, which are crucial for protecting cells from oxidative stress. This activity is often linked to the presence of the trifluoromethyl group that enhances electron-withdrawing capabilities, thereby stabilizing reactive species.
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Enzyme Inhibition : Studies have shown that this compound can inhibit various enzymes, including:
- Cholinesterases : Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) has been observed, which is relevant for neuroprotective applications.
- Cyclooxygenase (COX) : The compound exhibits moderate inhibition against COX-2, indicating potential anti-inflammatory properties.
- Lipoxygenases (LOX) : It also shows inhibitory effects on lipoxygenases, which are involved in inflammatory processes.
- Cytotoxicity : Preliminary evaluations suggest that this compound may possess cytotoxic effects against certain cancer cell lines, particularly breast cancer (MCF-7). The mechanism appears to involve apoptosis induction through oxidative stress pathways.
The biological mechanisms underlying the activity of this compound include:
- Molecular Docking Studies : In silico studies have indicated that the compound interacts with key residues in target enzymes through hydrogen bonding and halogen interactions. This enhances its binding affinity and biological efficacy.
- Free Radical Scavenging : The antioxidant capacity is attributed to its ability to scavenge free radicals, thus preventing cellular damage.
Case Studies and Research Findings
Properties
IUPAC Name |
2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-4-(trifluoromethyl)-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O3S/c1-22-9-4-2-8(3-5-9)10(20)7-23-13-18-11(14(15,16)17)6-12(21)19-13/h2-6H,7H2,1H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHTOSNURPFRVBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CSC2=NC(=CC(=O)N2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.